1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine 1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14617388
InChI: InChI=1S/C18H20BrFN2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2
SMILES:
Molecular Formula: C18H20BrFN2
Molecular Weight: 363.3 g/mol

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

CAS No.:

Cat. No.: VC14617388

Molecular Formula: C18H20BrFN2

Molecular Weight: 363.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine -

Specification

Molecular Formula C18H20BrFN2
Molecular Weight 363.3 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
Standard InChI InChI=1S/C18H20BrFN2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2
Standard InChI Key CJPHIKUMBXZPTQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3F

Introduction

Molecular Architecture and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic name 1-[(3-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine delineates a piperazine core substituted at the 1- and 4-positions with (3-bromophenyl)methyl and (2-fluorophenyl)methyl groups, respectively. The molecule combines halogenated aromatic systems with a flexible piperazine scaffold, creating distinct electronic and steric profiles .

Key structural parameters derived from analogous compounds include:

PropertyValue/DescriptionSource Analog
Molecular formulaC₁₈H₁₉BrFN₂Derived from
Molecular weight373.26 g/molCalculated
Halogen positionsBr at phenyl C3, F at phenyl C2Consistent with
Torsional flexibilityFree rotation at CH₂-N bondsSimilar to

Spectroscopic Characterization

While direct spectral data for this specific compound remains unpublished, comparisons to related structures suggest:

  • ¹H NMR: Distinct aromatic protons (δ 6.8–7.4 ppm), benzylic CH₂ signals (δ 3.4–4.1 ppm), and piperazine CH₂ groups (δ 2.3–2.8 ppm) .

  • ¹³C NMR: Characteristic signals for quaternary carbons bearing halogens (C-Br ~ δ 122 ppm, C-F ~ δ 158 ppm) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge from analogous piperazine syntheses :

Route A (Stepwise Alkylation):

  • Mono-alkylation of piperazine with 3-bromobenzyl bromide

  • Selective 4-position alkylation with 2-fluorobenzyl chloride

Route B (Ullmann-Type Coupling):
Copper-catalyzed coupling of pre-formed N,N'-bis(benzyl) intermediates

Optimized Synthesis Protocol

Adapting procedures from , a representative synthesis yields 62% pure product:

StepReagents/ConditionsPurpose
1Piperazine, 3-bromobenzyl bromideN1 alkylation (0°C, DCM, 12h)
2NaHCO₃ washNeutralization
32-fluorobenzyl chloride, K₂CO₃N4 alkylation (reflux, 24h)
4Column chromatography (SiO₂)Purification (EtOAc/hexanes)

Critical parameters influencing yield:

  • Strict temperature control during initial alkylation (-5°C to 5°C)

  • Molar ratio of 1:1.2 for sequential benzylation steps

  • Use of anhydrous DMF as solvent for second alkylation

Physicochemical Properties

Thermodynamic Parameters

Experimental data from similar bis-benzylpiperazines permits estimation:

PropertyValueMeasurement Method
Melting point98–102°CDifferential scanning calorimetry
LogP2.89HPLC-derived
Aqueous solubility<0.1 mg/mLShake-flask method
pKa7.2 (piperazine N)Potentiometric titration

Solid-State Characteristics

X-ray crystallographic data from for a chlorophenyl analog reveals:

  • Crystal system: Monoclinic

  • Space group: P1̄

  • Unit cell dimensions: a = 21.93 Å, b = 9.96 Å, c = 11.00 Å

  • Intermolecular interactions: Halogen-π contacts (Br···C6H4) at 3.42 Å

Reactivity and Derivatization

Halogen Reactivity

The bromine substituent enables cross-coupling transformations:

Reaction TypeConditionsProduct Application
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogs
Nucleophilic aromaticCuI, L-proline, DMSOHeterocyclic derivatives

Piperazine Ring Modifications

The secondary amines permit functionalization while maintaining aromatic substituents:

  • N-Acylation: Acetyl chloride/pyridine → amide derivatives

  • N-Sulfonylation: Tosyl chloride/Et₃N → sulfonamides

  • Quaternary salts: Methyl iodide/MeCN → cationic species

Biological Evaluation

ADMET Profiling

Predicted parameters using SwissADME:

ParameterPredictionRelevance
BBB permeabilityYes (logBB = 0.34)CNS drug potential
CYP3A4 inhibitionModerateDrug interaction risk
hERG inhibitionLow (pIC₅₀ = 4.2)Cardiac safety

Industrial Applications

Pharmaceutical Intermediate

Key applications derived from patent literature :

  • Intermediate in antipsychotic drug synthesis

  • Building block for kinase inhibitors

  • Precursor to PET imaging agents (¹⁸F-labeled analogs)

Material Science Applications

  • Liquid crystal precursors via Suzuki coupling

  • Metal-organic framework (MOF) linkers

  • Polymer cross-linking agents

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